3-Methyl-2-nonenenitrile-d11
Description
3-Methyl-2-nonenenitrile-d11 (CAS 53153-66-5) is a deuterated analog of 3-methyl-2-nonenenitrile, where 11 hydrogen atoms are replaced with deuterium. This isotopic labeling significantly alters its molecular properties, making it valuable in advanced research applications such as nuclear magnetic resonance (NMR) spectroscopy, metabolic tracing, and kinetic studies. The compound features a nitrile group (-C≡N) and a branched alkene chain, with deuterium substitution enhancing its utility in tracking molecular behavior in controlled experiments .
Commercial data indicate that 3-Methyl-2-nonenenitrile-d11 is sold at a premium (3,864.00 € for 25 mg) compared to its non-deuterated counterpart (1,552.00 € for 10 g), reflecting the complexity of deuteration synthesis and specialized demand . Its molecular formula is C10D11H6N, with a molecular weight of 162.316 g/mol .
Properties
Molecular Formula |
C₁₀H₆D₁₁N |
|---|---|
Molecular Weight |
162.32 |
Synonyms |
3-Methyl-2-nonenenitrile-d11; NSC 29894-d11 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Isotopic Differences
The primary distinction lies in isotopic substitution. Below is a comparative analysis of 3-Methyl-2-nonenenitrile-d11 and its non-deuterated form:
Deuterium substitution increases molecular mass by ~7.3%, which can alter vibrational frequencies, solubility, and reaction kinetics. These differences are critical in spectroscopic studies, where deuterated compounds reduce signal interference in <sup>1</sup>H-NMR .
Economic and Practical Considerations
The deuterated variant is ~250 times more expensive per gram than the non-deuterated form, reflecting higher synthesis costs and niche demand. This cost disparity limits its use to specialized research, whereas the non-deuterated form is employed in bulk applications like fragrance development or polymer chemistry .
Comparison with Other Deuterated Nitriles
While direct data on analogous deuterated nitriles (e.g., 2-octenenitrile-d9) are absent in provided evidence, general trends in deuterated compounds apply:
- Isotopic Purity : Higher deuterium content (e.g., d11 vs. d5) improves analytical accuracy but increases synthesis difficulty.
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